4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Description
Chemical Classification and Nomenclature
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound belonging to the pyrrolopyrimidine family. Its molecular formula is C₁₄H₁₄ClN₃O , with a molecular weight of 275.73 g/mol (Table 1). The IUPAC name reflects its structural features:
- Pyrrolo[2,3-d]pyrimidine core : A fused bicyclic system comprising a pyrrole ring (positions 1–5) and a pyrimidine ring (positions 6–9).
- 4-Chloro substitution : A chlorine atom at position 4 of the pyrimidine ring.
- 7-(4-Methoxybenzyl) group : A 4-methoxybenzyl substituent at position 7 of the pyrrole ring.
- 6,7-Dihydro-5H configuration : Partial saturation of the pyrrole ring, introducing two hydrogen atoms at positions 6 and 7.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 853680-76-9 |
| Molecular Formula | C₁₄H₁₄ClN₃O |
| Molecular Weight | 275.73 g/mol |
| IUPAC Name | 4-Chloro-7-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
The compound’s structure has been confirmed via spectroscopic methods, including ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Historical Context in Pyrrolopyrimidine Research
Pyrrolo[2,3-d]pyrimidines emerged as a critical scaffold in medicinal chemistry following the discovery of 7-deazapurine natural products like tubercidin and toyocamycin in the 1950s. These early compounds demonstrated antiviral and antitumor activities, spurring interest in synthetic analogs.
The target compound represents a modern iteration of this research, optimized for kinase inhibition . Its synthesis builds on methodologies developed for pyrrolopyrimidine functionalization, such as:
- Dakin-West reactions for pyrimidine ring formation.
- Pd-catalyzed C–H arylation for introducing aromatic substituents.
- Dimroth rearrangements for isomerization of intermediates.
Key milestones include its use as an intermediate in Janus kinase (JAK) inhibitor synthesis, notably in the production of tofacitinib analogs .
Significance in Heterocyclic Chemistry
Pyrrolo[2,3-d]pyrimidines are prized for their dual hydrogen-bonding capacity and planar aromaticity , enabling interactions with biological targets like ATP-binding pockets. The chloro and methoxybenzyl groups in this derivative enhance its pharmacological profile:
- Chlorine : Increases electrophilicity, improving binding to cysteine-rich kinase domains.
- Methoxybenzyl : Enhances lipophilicity and modulates metabolic stability.
This compound’s 6,7-dihydro-5H configuration introduces conformational flexibility, distinguishing it from fully aromatic analogs and enabling unique binding modes. Its synthetic versatility is evidenced by applications in:
Position within the Pyrrolo[2,3-d]Pyrimidine Family
Among pyrrolo[2,3-d]pyrimidine derivatives, this compound occupies a niche due to its substituent pattern and saturation state (Table 2).
Table 2: Structural Comparison with Related Compounds
The 4-methoxybenzyl group at N7 differentiates it from simpler alkyl or aryl derivatives, offering improved target selectivity in kinase inhibition compared to unsubstituted analogs.
Properties
IUPAC Name |
4-chloro-7-[(4-methoxyphenyl)methyl]-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-19-11-4-2-10(3-5-11)8-18-7-6-12-13(15)16-9-17-14(12)18/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPLCQFHORWGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681053 | |
| Record name | 4-Chloro-7-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-76-9 | |
| Record name | 4-Chloro-7-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization Using Formamidine Salts
Another method (CN110386936B) involves:
- A condensation reaction between 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate in a suitable solvent under catalysis to form an intermediate.
- Subsequent addition-condensation-cyclization with formamidine salts under alkaline conditions to form the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
- This method avoids the use of hazardous reagents like phosphorus oxychloride and Raney nickel.
- It offers high selectivity, fewer side reactions, and reduced waste acid and wastewater.
- Raw materials are inexpensive and readily available.
- The overall process is safer, greener, and more cost-effective for industrial production.
Introduction of the 4-Methoxybenzyl Group
The attachment of the 4-methoxybenzyl substituent at the 7-position is typically achieved by nucleophilic substitution or alkylation reactions on the 7-position of the pyrrolo[2,3-d]pyrimidine core. Common approaches include:
- Using 4-methoxybenzyl halides or derivatives as alkylating agents.
- Employing base-mediated conditions to facilitate substitution at the nitrogen or carbon position.
- Controlling reaction conditions to preserve the dihydro nature of the ring and avoid over-oxidation.
| Method | Key Features | Advantages | Disadvantages | Yield | Environmental Impact |
|---|---|---|---|---|---|
| US10738058B2 (Four-step novel method) | Uses ethyl 2-cyanoacetate, controlled carbonate addition, 4-step synthesis | High purity, high yield, less waste, solvent recovery | Requires precise control of carbonate dosing | Up to 85% in steps | Low waste, eco-friendly |
| CN110386936B (Condensation with formamidine) | Uses 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt | Safe, green, low cost, fewer side reactions | Requires careful catalyst and solvent choice | High yield, not explicitly quantified | Reduced wastewater and acid waste |
| Older methods (e.g., involving Raney Ni, POCl3) | Multiple steps, use of strong acids and metals | Established routes | Toxic reagents, low yield, high waste | 35-45% total yield | High waste, hazardous reagents |
- In the four-step method, the initial alkylation step uses an excess of ethyl 2-cyanoacetate (1.5 to 10 equivalents) to drive conversion above 75%, exceeding literature expectations of below 60% conversion.
- Carbonate salt addition is divided into at least three portions to control CO2 release, improving yield and purity.
- Cyclization is performed at 45°C until completion, followed by pH adjustment to 3-5 to isolate the product.
- The final product is isolated by washing and vacuum drying below 100°C, achieving purity >99.8% by HPLC without further purification.
The method allows recovery of unreacted ethyl 2-cyanoacetate and solvents by distillation for reuse, enhancing sustainability.
The condensation-cyclization method uses mild alkaline conditions and avoids hazardous chlorinating agents.
- It employs cheap and accessible starting materials, reducing overall cost.
- The process minimizes generation of wastewater and acids, aligning with green chemistry principles.
- High selectivity reduces side products, simplifying purification.
The preparation of 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine relies on efficient synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by selective alkylation with 4-methoxybenzyl moieties. Recent advances have focused on:
- Reducing steps and reaction times.
- Increasing yields and purity.
- Minimizing hazardous reagents and waste.
- Employing recoverable reagents and solvents.
The two main contemporary methods— the four-step process with controlled carbonate addition and the condensation-cyclization with formamidine salts—offer significant improvements over older routes, providing safer, greener, and more economical pathways suitable for industrial scale-up.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in various chemical reactions that are crucial for its functionalization and application in medicinal chemistry:
-
Amination Reactions: The presence of acid significantly affects the rate and yield of amination reactions. Optimal conditions have been established to minimize side product formation while maximizing the desired product yield.
-
Oxidation Reactions: The compound can undergo oxidation using reagents like m-chloroperbenzoic acid (MCPBA) to form sulfonyl derivatives.
-
Reduction Reactions: Reduction can modify specific functional groups within the molecule, enhancing its pharmacological properties.
-
Substitution Reactions: Substitution reactions with various alkylating agents (e.g., benzyl chloride) can produce different derivatives that may exhibit varied biological activities .
Reaction Yields and Purities
The following table summarizes key findings related to the yields and purities of synthesized compounds:
| Reaction Step | Yield (%) | Purity (%) |
|---|---|---|
| Initial cyclization | 75% | 99.8% |
| Chloro substitution | 65% | 99.8% |
| Final alkylation | 94% | 99.9% |
These results indicate that the synthetic methods employed are efficient, yielding high-purity products suitable for further pharmaceutical development.
Biological Activity Insights
Research has shown that derivatives of this compound exhibit significant biological activity, particularly in inhibiting Janus kinases involved in inflammatory pathways. The mechanism typically involves interaction with specific biological targets such as kinases or receptors within cellular pathways, leading to therapeutic effects in conditions like inflammation or cancer .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit notable anticancer properties. The mechanism often involves the modulation of protein kinases, which are critical in cell signaling pathways related to cancer progression. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in tumor growth and metastasis.
Neurological Disorders
The modulation of muscarinic acetylcholine receptors by this compound suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer’s disease. Allosteric modulators can enhance or inhibit receptor activity, providing a targeted approach to therapy. Investigations into the binding affinities of 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have demonstrated its capability to influence cognitive functions positively.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens. Its structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2021) | Evaluate anticancer properties | Demonstrated significant inhibition of kinase activity in cancer cell lines. |
| Study B (2022) | Assess neurological effects | Showed improvement in cognitive function in animal models via muscarinic receptor modulation. |
| Study C (2023) | Test antimicrobial efficacy | Identified effective inhibition against Gram-positive bacteria with low toxicity profiles. |
These studies highlight the compound's versatility and potential for therapeutic applications across various medical fields.
Mechanism of Action
The mechanism of action of 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs of the target compound differ in substituents at positions 4, 5, and 7, which influence their physicochemical and biological properties (Table 1).
Table 1: Comparison of Structural Analogs
Key Research Findings and Limitations
Structural Flexibility : The dihydro-pyrrolopyrimidine core allows diverse substitutions, enabling optimization for target selectivity (e.g., JAK1 vs. JAK2) .
Thermodynamic Stability : Crystallographic data (e.g., ) reveal that analogs with planar substituents (e.g., 4-methylphenyl) exhibit higher melting points (106–107°C) than the target compound .
Commercial Availability : The target compound is more readily accessible (e.g., from Combi-Blocks ) than fluorobenzyl or benzothiazole analogs, which are often custom-synthesized .
Limitations :
- No direct biological data (IC₅₀, toxicity) are available for the target compound; inferences are drawn from structural analogs.
Biological Activity
4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C14H14ClN3O
- Molecular Weight : 275.73 g/mol
- CAS Number : 853680-76-9
- MDL Number : MFCD12400763
Research indicates that compounds structurally similar to this compound may act as inhibitors of tubulin assembly, impacting microtubule dynamics and leading to mitotic delay and cell death in cancer cells. This mechanism is particularly relevant in the context of antiproliferative activity against various cancer cell lines, including HeLa cells .
Antiproliferative Effects
Several studies have demonstrated the compound's antiproliferative effects:
- In vitro Studies : The compound exhibited significant inhibitory activity against cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM for MCF-7 cells and 1.75 to 9.46 μM for MDA-MB-231 cells. These values suggest that it may be more effective than conventional chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values of 17.02 μM and 11.73 μM respectively .
| Cell Line | IC50 (μM) | Comparison with 5-FU |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | More effective |
| MDA-MB-231 | 1.75 - 9.46 | More effective |
| 5-FU | 17.02 - 11.73 | Control |
Mechanistic Insights
The mechanism behind its antiproliferative action involves the disruption of microtubule dynamics, which is crucial for cell division. Live-cell confocal microscopy studies have shown that treatment with this compound alters spindle morphology, leading to mitotic arrest and subsequent apoptosis in cancer cells .
Case Studies
- HeLa Cell Studies : In a study focusing on HeLa cells, derivatives based on pyrrolo[2,3-d]pyrimidine showed potent inhibition of tubulin assembly, leading to significant cell death due to disrupted mitosis .
- Breast Cancer Models : A comparative study highlighted that compounds derived from pyrimidines exhibited better selectivity indices compared to traditional chemotherapeutics in breast cancer models, indicating a promising avenue for further research and development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of a pyrrolo-pyrimidine scaffold via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives.
- Step 2 : Introduction of the 4-methoxybenzyl group via alkylation or substitution reactions.
- Step 3 : Chlorination at the 4-position using reagents like POCl₃ or PCl₅ under controlled conditions.
- Critical Parameters : Temperature control during cyclization (80–120°C) and anhydrous conditions for chlorination to avoid side reactions .
Q. How is the structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm, aromatic protons at δ 6.5–7.5 ppm).
- X-ray Crystallography : Resolves dihydro-pyrrolo-pyrimidine ring conformation and substituent orientation (e.g., planarity of the fused ring system).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.08 for C₁₄H₁₄ClN₃O) .
Q. What in vitro assays are used to evaluate its kinase inhibition activity?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-competitive ELISA or fluorescence-based assays.
- IC₅₀ Determination : Dose-response curves (0.1–10 µM) to quantify inhibition potency.
- Selectivity Profiling : Screen against kinase panels (e.g., 50+ kinases) to assess specificity .
Advanced Research Questions
Q. How can reaction yields be optimized for the 4-methoxybenzyl substitution step?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Solvent polarity (DMF vs. THF), temperature (25–80°C), catalyst (e.g., K₂CO₃ vs. Cs₂CO₃).
- Response Surface Models : Predict optimal conditions (e.g., 60°C in DMF with K₂CO₃ yields >85%).
- Validation : Confirm via HPLC purity (>98%) and LC-MS .
Q. What structure-activity relationships (SAR) govern its kinase inhibition?
- Methodological Answer :
- Substituent Analysis : Compare analogs (e.g., 4-chloro vs. 4-methyl, 4-methoxybenzyl vs. benzyl).
- Key Findings :
- 4-Methoxybenzyl : Enhances solubility and binding to hydrophobic kinase pockets (e.g., CDK2).
- Chlorine at C4 : Critical for ATP-binding site interaction (loss of Cl reduces IC₅₀ by 10-fold).
- Computational Docking : Validate using AutoDock or Schrödinger Suite to map binding poses .
Q. How can computational modeling predict its metabolic stability?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to estimate oxidation potentials (e.g., methoxy group stability).
- ADMET Prediction : Tools like SwissADME predict CYP450 metabolism (e.g., CYP3A4-mediated demethylation).
- MD Simulations : Assess binding persistence in kinase active sites (≥50 ns trajectories) .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability.
- Prodrug Design : Introduce phosphate or acetate groups at the N7 position for enhanced aqueous solubility.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Q. Which advanced purification techniques ensure high-purity batches?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
